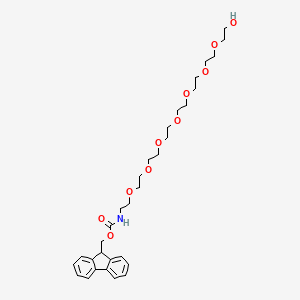![molecular formula C22H34BNO4 B13718860 Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)
Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a benzyl group substituted with a dioxaborolan moiety, and a carbamic acid esterified with a tert-butyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common approach includes the following steps:
Formation of the Dioxaborolan Moiety: The dioxaborolan group can be introduced via a reaction between a suitable boronic acid derivative and pinacol.
Cyclopropylation: The cyclopropyl group is often introduced through a cyclopropanation reaction, which can be catalyzed by transition metals.
Benzylation: The benzyl group is introduced through a Friedel-Crafts alkylation reaction.
Carbamate Formation: The final step involves the formation of the carbamic acid ester by reacting the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding alkanes or alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific active sites, thereby modulating the activity of the target. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
相似化合物的比较
Similar Compounds
Cyclopropylboronic acid pinacol ester: Shares the cyclopropyl and dioxaborolan moieties but lacks the benzyl and carbamic acid groups.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolan group but differs in the substituents attached to the boron atom.
1-Methylpyrazole-4-boronic acid pinacol ester: Similar boronic ester structure but with a pyrazole ring instead of a benzyl group.
Uniqueness
Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is unique due to its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C22H34BNO4 |
|---|---|
分子量 |
387.3 g/mol |
IUPAC 名称 |
tert-butyl N-cyclopropyl-N-[[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C22H34BNO4/c1-15-9-10-17(23-27-21(5,6)22(7,8)28-23)13-16(15)14-24(18-11-12-18)19(25)26-20(2,3)4/h9-10,13,18H,11-12,14H2,1-8H3 |
InChI 键 |
XEPWTRHOKPEUEF-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)CN(C3CC3)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
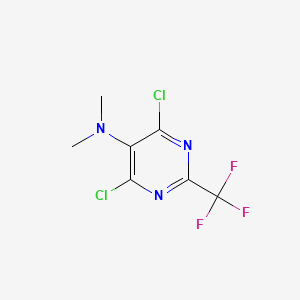
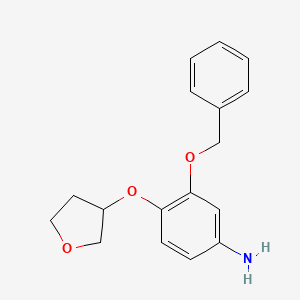
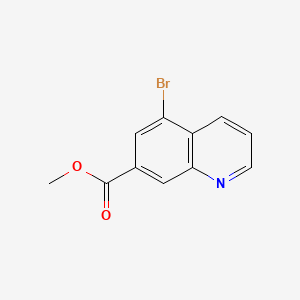
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)

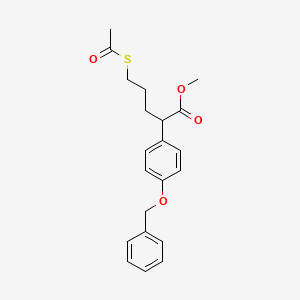
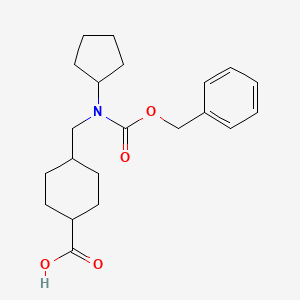
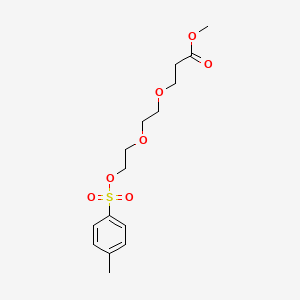

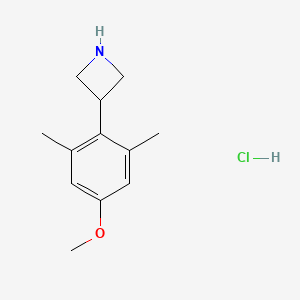
![2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol](/img/structure/B13718846.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13718853.png)
